[4-(3-Chlorophenyl)-piperazin-1-yl](1-phenylindol-2-yl)methanone
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Overview
Description
4-(3-Chlorophenyl)-piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and an indole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through nucleophilic substitution. The final step involves coupling the piperazine derivative with the indole moiety using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Chlorophenyl)-piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, 4-(3-Chlorophenyl)-piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine core but has a fluorophenyl group instead of a chlorophenyl group.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound features a triazole ring and a trichloropentyl group, differing significantly in structure but sharing some functional similarities.
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound has a chroman ring and a fluorine substituent, offering different chemical properties but comparable reactivity.
Uniqueness
4-(3-Chlorophenyl)-piperazin-1-ylmethanone is unique due to its combination of a piperazine ring, a chlorophenyl group, and an indole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
832735-64-5 |
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Molecular Formula |
C25H22ClN3O |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylindol-2-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O/c26-20-8-6-11-22(18-20)27-13-15-28(16-14-27)25(30)24-17-19-7-4-5-12-23(19)29(24)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 |
InChI Key |
MRTKWEYUFHOUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3C5=CC=CC=C5 |
Origin of Product |
United States |
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